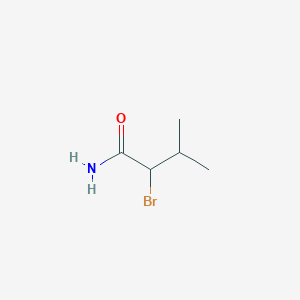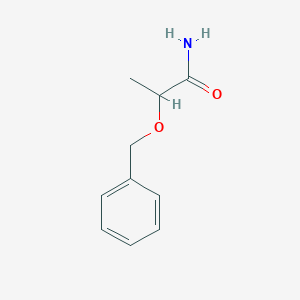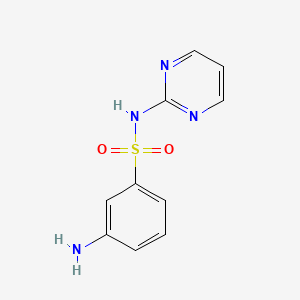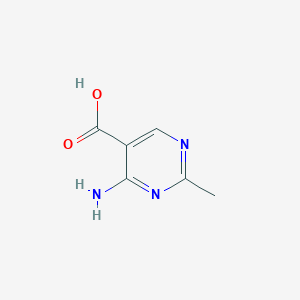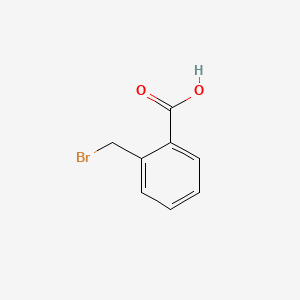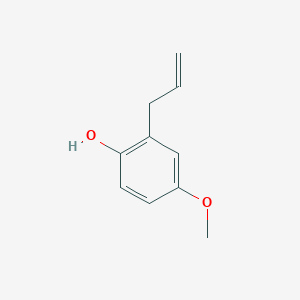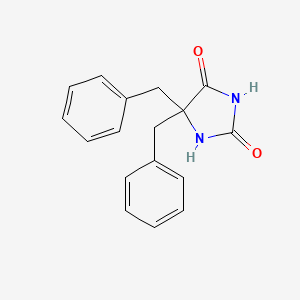
5,5-Dibenzylimidazolidine-2,4-dione
描述
5,5-Dibenzylimidazolidine-2,4-dione: is an organic compound with the molecular formula C₁₇H₁₆N₂O₂ and a molecular weight of 280.33 g/mol . It is a derivative of imidazolidine-2,4-dione, featuring two benzyl groups attached to the 5-position of the imidazolidine ring. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.
作用机制
Target of Action
The primary targets of 5,5-Dibenzylimidazolidine-2,4-dione are Tankyrase 1 and 2 (TNKS-1 and TNKS-2) . These proteins belong to the poly (ADP-ribose) polymerase family and play an essential role in the Wnt β-catenin pathway and various other cellular processes .
Mode of Action
This compound interacts with its targets, TNKS-1 and TNKS-2, through a dual-inhibitory mechanism . Sequence alignments of binding site residues identified conserved residues; GLY1185 and ILE1224 in TNKS-1 and PHE1035 and PRO1034 in TNKS-2 as crucial mediators of this dual binding mechanism .
Biochemical Pathways
The compound affects the Wnt β-catenin pathway . This pathway is responsible for regulating cell growth and differentiation, and its dysregulation is associated with the progression and development of diverse carcinomas .
Pharmacokinetics
The compound’s molecular weight of 28033 suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally better absorbed and permeate cells more effectively.
Result of Action
The binding of this compound to TNKS-1 and TNKS-2 results in the inhibition of these targets . This inhibition disrupts the Wnt β-catenin pathway, potentially leading to the suppression of cell growth and differentiation .
生化分析
Biochemical Properties
5,5-Dibenzylimidazolidine-2,4-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect the overall biochemical pathways in which these enzymes are involved . For instance, it may interact with proteases, leading to the inhibition of protein degradation. This interaction can be crucial in studying the regulation of protein levels within cells.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The compound can modulate signaling pathways by inhibiting or activating specific proteins involved in these pathways. Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of specific mRNAs and proteins. These effects can have significant implications for cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound can bind to the active sites of enzymes, leading to their inhibition or activation. This binding can result in conformational changes in the enzymes, affecting their catalytic activity. Additionally, this compound can interact with DNA or RNA, influencing gene expression by modulating the activity of transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider . Over time, the compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and protein levels. These temporal effects are crucial for understanding the compound’s long-term impact on biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and overall physiology . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, at high doses, this compound can exhibit toxic or adverse effects, which are important to consider in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways . The compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. These interactions are crucial for understanding the compound’s impact on cellular metabolism and overall biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important aspects of its biochemical analysis . The compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation within cells. These transport mechanisms are essential for understanding how this compound reaches its target sites and exerts its effects.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function . The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 5,5-Dibenzylimidazolidine-2,4-dione typically involves the reaction of imidazolidine-2,4-dione with benzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) and a catalytic amount of tetrabutylammonium bromide. The reaction is carried out in a solvent like dimethylformamide (DMF) under reflux conditions for several hours .
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
化学反应分析
Types of Reactions:
Oxidation: 5,5-Dibenzylimidazolidine-2,4-dione can undergo oxidation reactions, typically involving strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Benzyl chloride (C₆H₅CH₂Cl) in the presence of a base like potassium carbonate (K₂CO₃).
Major Products:
Oxidation: Formation of benzyl alcohols or benzaldehydes.
Reduction: Formation of benzylamines.
Substitution: Formation of various substituted imidazolidine-2,4-dione derivatives.
科学研究应用
Chemistry:
5,5-Dibenzylimidazolidine-2,4-dione is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds .
Biology and Medicine:
Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .
Industry:
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and resins .
相似化合物的比较
5,5-Diphenylimidazolidine-2,4-dione: Similar in structure but with phenyl groups instead of benzyl groups.
3-Benzyl-5,5-diphenylimidazolidine-2,4-dione: Contains both benzyl and phenyl groups, offering different chemical properties and reactivity.
Uniqueness:
5,5-Dibenzylimidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of benzyl groups enhances its stability and reactivity, making it a valuable compound in various synthetic and research applications .
属性
IUPAC Name |
5,5-dibenzylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c20-15-17(19-16(21)18-15,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,18,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEFYRGLENJHMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2(C(=O)NC(=O)N2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70283782 | |
| Record name | 5,5-dibenzylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70283782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23186-94-9 | |
| Record name | NSC33387 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33387 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,5-dibenzylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70283782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 23186-94-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


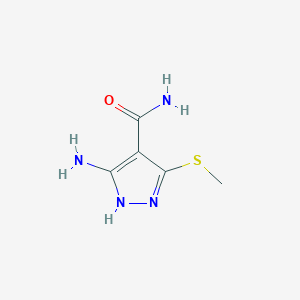

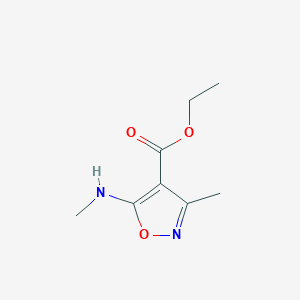
![1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one](/img/structure/B1267462.png)

